

An In-depth Technical Guide to (R)-3-Quinuclidinol: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-3-Quinuclidinol

Cat. No.: B023530

[Get Quote](#)

(R)-3-Quinuclidinol, a chiral bicyclic amine, serves as a critical building block in the synthesis of various pharmaceuticals, most notably as a precursor to potent muscarinic acetylcholine receptor antagonists.^{[1][2][3]} Its unique stereochemistry and reactive functional groups make it a valuable synthon for drug development professionals. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in pharmacology.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of (R)-3-Quinuclidinol are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

Property	Value
IUPAC Name	(3R)-1-Azabicyclo[2.2.2]octan-3-ol[2][4][5][6]
CAS Number	25333-42-0[2][4][5][6]
Molecular Formula	C ₇ H ₁₃ NO[2][4][5][6]
Molecular Weight	127.18 g/mol [2][5][7]
Appearance	White to off-white or beige crystalline powder[8][9][10]
Melting Point	217-224 °C[4][6][9][11]
Boiling Point	206.9 ± 23.0 °C at 760 mmHg[4][7]
Solubility	Soluble in water (100 g/100 mL) and other polar solvents like alcohols and ethers.[4][11][12] Limited solubility in non-polar solvents.[12]
pKa	14.75 ± 0.20 (Predicted)[11][13]
Density	Approximately 1.1 ± 0.1 g/cm ³ [4][8]
Flash Point	97.7 ± 21.3 °C[4]
Optical Rotation	[α] ²⁰ /D -43° to -46° (c=3, 1N HCl)[6][14]; [α] ²⁰ /D -35° (c=1 in H ₂ O) for the hydrochloride salt

Chemical Structure and Reactivity

(R)-3-Quinuclidinol possesses a rigid bicyclic structure known as a quinuclidine ring system. This framework contains a tertiary amine at one bridgehead and a hydroxyl group at the 3-position, with the stereochemistry fixed in the (R)-configuration. The presence of both a nucleophilic hydroxyl group and a basic tertiary amine dictates its chemical reactivity.

It is generally stable under normal temperatures and pressures.[4][9] However, it is incompatible with strong oxidizing agents.[4] Hazardous decomposition products can include nitrogen oxides and carbon monoxide under fire conditions.[4]

Experimental Protocols

Synthesis of (R)-3-Quinuclidinol

The synthesis of enantiomerically pure (R)-3-Quinuclidinol typically involves the reduction of the prochiral ketone, 3-quinuclidinone, to racemic (\pm)-3-quinuclidinol, followed by chiral resolution.

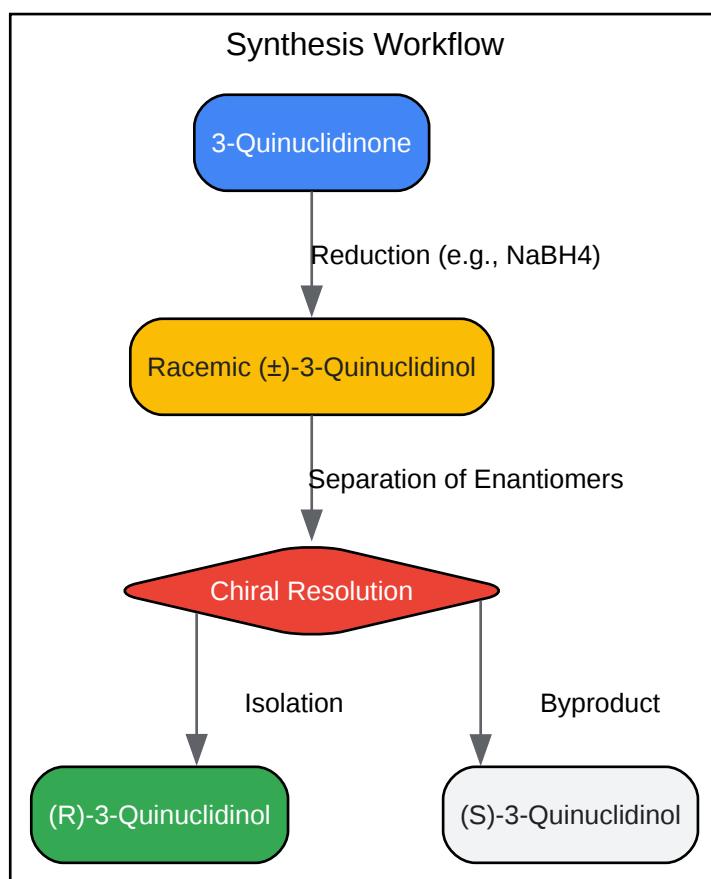
Step 1: Reduction of 3-Quinuclidinone

- Materials: 3-Quinuclidinone hydrochloride, sodium borohydride, water, chloroform, sodium sulfate.
- Procedure: Dissolve 3-quinuclidinone hydrochloride (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.[1]
- Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature.[1]
- Stir the reaction mixture for 4 hours at 30-35°C. Monitor the reaction completion using gas chromatography.[1]
- Extract the aqueous layer with chloroform (3 x 50 ml).[1]
- Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude (\pm)-3-quinuclidinol.[1]
- Purify the crude product by recrystallization from acetone.[1]

Step 2: Chiral Resolution (Enzymatic)

- Materials: Racemic 3-quinuclidinol, butyric anhydride, protease from *Aspergillus melleus*, methanol, sodium carbonate.
- Procedure: The racemic alcohol is first converted to its butyrate ester.[15]
- The racemic ester is then subjected to enzymatic hydrolysis using a protease, which selectively hydrolyzes the (S)-ester, leaving the (R)-ester unreacted.[15]

- The unreacted (R)-3-quinuclidinol butyrate is then separated.
- The ester is hydrolyzed using methanol and sodium carbonate to yield (R)-3-Quinuclidinol with a high enantiomeric excess.[16]



[Click to download full resolution via product page](#)

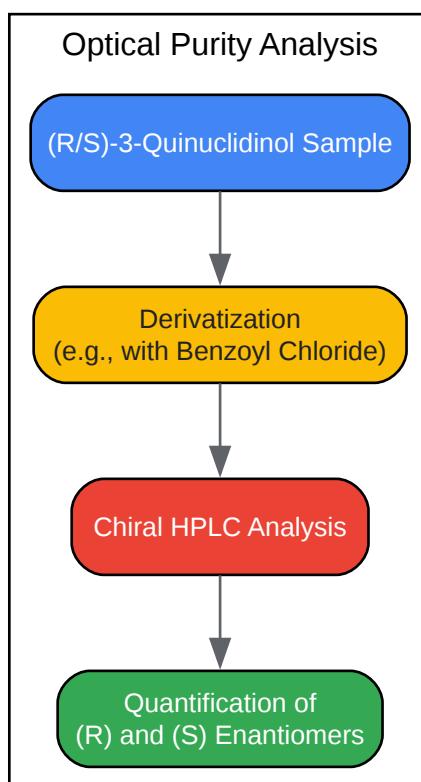
Workflow for the synthesis of (R)-3-Quinuclidinol.

Determination of Optical Purity

The optical purity (enantiomeric excess, ee) of (R)-3-Quinuclidinol is crucial for its use in pharmaceuticals. A common method involves pre-column derivatization followed by chiral High-Performance Liquid Chromatography (HPLC).

- Principle: (R)-3-Quinuclidinol lacks a strong chromophore for UV detection in HPLC.[17] Derivatization, for example, with benzoyl chloride, introduces a UV-active group and can enhance chiral recognition on the stationary phase.[17]

- Derivatization: React the (R/S)-3-quinuclidinol sample with benzoyl chloride to form the corresponding benzoate esters.[17]
- Chiral HPLC Analysis:
 - Column: A chiral stationary phase, such as a DAICEL AD-H column, is used.[17]
 - Mobile Phase: A suitable mixture of solvents (e.g., hexane/isopropanol) is used to elute the compounds.
 - Detection: UV detection is used to monitor the elution of the derivatized enantiomers.
 - Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomer derivatives.



[Click to download full resolution via product page](#)

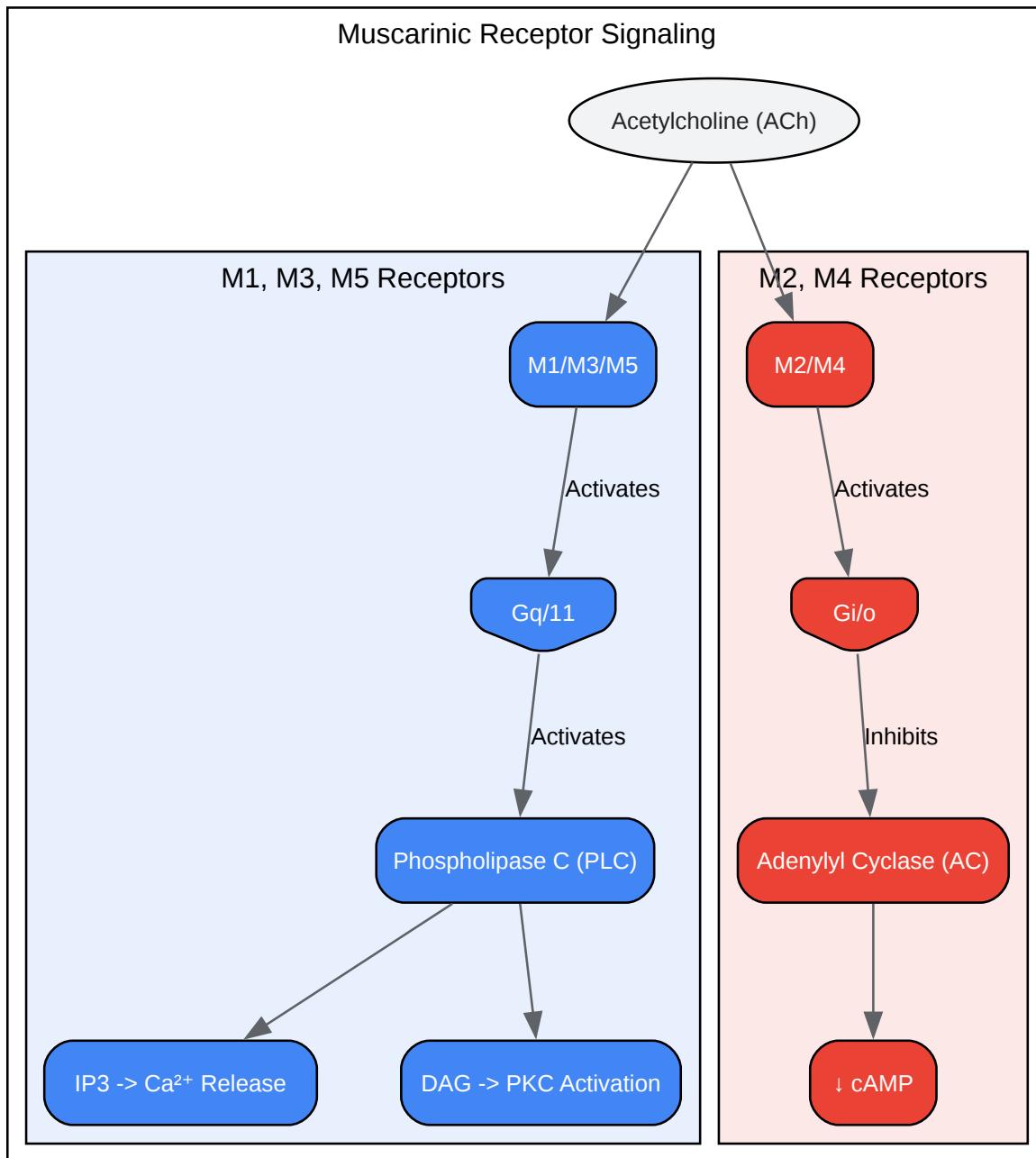
Workflow for determining the optical purity of (R)-3-Quinuclidinol.

Pharmacological Significance and Signaling Pathways

(R)-3-Quinuclidinol is a key intermediate in the synthesis of several muscarinic receptor antagonists.[\[1\]](#)[\[3\]](#) These drugs are used to treat conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and Sjögren's syndrome.[\[3\]](#)[\[18\]](#)[\[19\]](#)

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[\[20\]](#)[\[21\]](#) There are five subtypes (M1-M5). (R)-3-Quinuclidinol-derived antagonists often target M1, M2, and M3 receptors.[\[1\]](#)[\[19\]](#)

- M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[\[21\]](#)[\[22\]](#)[\[23\]](#) Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG).[\[22\]](#)[\[23\]](#) IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[\[23\]](#)
- M2 and M4 Receptors: These receptors couple to Gi/o proteins.[\[22\]](#)[\[23\]](#) Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[\[22\]](#)[\[23\]](#)

[Click to download full resolution via product page](#)

Simplified signaling pathways of muscarinic acetylcholine receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tsijournals.com [tsijournals.com]
- 2. scbt.com [scbt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. (R)-(-)-3-Quinuclidinol | CAS#:25333-42-0 | Chemsric chemsrc.com
- 5. (R)-(-)-3-Quinuclidinol | CAS No- 25333-42-0 | Simson Pharma Limited simsonpharma.com
- 6. (R)-(-)-3-Chinuclidinol, +99 %, Thermo Scientific Chemicals 2.5 g | Contact Us thermofisher.com
- 7. (R)-(-)-3-Quinuclidinol | 25333-42-0 | FQ02772 | Biosynth biosynth.com
- 8. jigspharma.com [jigspharma.com]
- 9. (R)-(-)-3-Quinuclidinol CAS 25333-42-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma hsppharma.com
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Cas 25333-42-0,(R)-(-)-3-Quinuclidinol | lookchem lookchem.com
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 3-Quinuclidinol CAS#: 1619-34-7 m.chemicalbook.com
- 14. biosynth.com [biosynth.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Page loading... wap.guidechem.com
- 17. CN102928527A - Method for measuring optical purity of R-3-quinuclidine alcohol - Google Patents patents.google.com
- 18. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed pubmed.ncbi.nlm.nih.gov
- 19. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed pubmed.ncbi.nlm.nih.gov

- 20. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 22. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-3-Quinuclidinol: Physicochemical Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023530#physical-and-chemical-properties-of-r-3-quinuclidinol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com